5-Fluoro-2-(methylthio)benzoic acid
Description
Significance of Fluorinated Aromatic Carboxylic Acids in Chemical Synthesis and Biological Systems
Fluorinated aromatic carboxylic acids are of considerable interest in chemical synthesis and are recognized as important building blocks in the development of pharmaceuticals and agrochemicals. epa.govbldpharm.com The introduction of a fluorine atom, the most electronegative element, can significantly alter the electronic properties of the aromatic ring and the acidity of the carboxylic acid group. sigmaaldrich.com This modification can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. bldpharm.comsigmaaldrich.com The use of fluorinated compounds is a common strategy in drug design, with approximately 20% of all pharmaceuticals containing fluorine. bldpharm.com
The presence of fluorine can influence the pKa of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. bldpharm.com For instance, the strategic placement of fluorine can modulate the acidity of a nearby carboxylic acid, a property that is crucial for its interaction with biological receptors and enzymes.
Overview of Methylthio Substituted Benzoic Acids and Their Chemical Reactivity
The methylthio group can also participate in various chemical transformations. For example, it can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which further modifies the electronic properties of the molecule. These oxidized derivatives often exhibit different biological activities compared to the parent thioether.
Research Context for 5-Fluoro-2-(methylthio)benzoic Acid
A thorough review of the scientific literature indicates that specific research dedicated to this compound (CAS 1256727-01-1) is limited. It is primarily available as a chemical building block for synthesis. The compound combines the features of a fluorinated benzoic acid and a methylthio-substituted benzoic acid. The fluorine atom at the 5-position is expected to increase the acidity of the carboxylic acid through its electron-withdrawing inductive effect. The methylthio group at the 2-position, ortho to the carboxylic acid, can influence the conformation of the molecule and participate in specific chemical reactions.
Scope and Objectives of Academic Inquiry into this compound
Given the limited specific research on this compound, academic inquiry could focus on several key areas. A primary objective would be the development of efficient and scalable synthetic routes to this compound. Subsequent research could then explore its chemical reactivity, including the selective oxidation of the methylthio group and its use in various coupling reactions to generate more complex molecular architectures.
A significant area of investigation would be the exploration of its potential as a scaffold in medicinal chemistry. The unique combination of the fluoro and methylthio groups could lead to novel compounds with interesting biological activities. For example, it could be used as a starting material for the synthesis of inhibitors for various enzymes or ligands for specific receptors.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1256727-01-1 | C₈H₇FO₂S | 186.21 |
| 2-Fluoro-5-(methylthio)benzoic acid | 57318-98-6 | C₈H₇FO₂S | 186.21 |
| 5-Fluoro-2-methylbenzoic acid | 33184-16-6 | C₈H₇FO₂ | 154.14 |
| 2-(Methylthio)benzoic acid | 3724-10-5 | C₈H₈O₂S | 168.21 |
Properties
IUPAC Name |
5-fluoro-2-methylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWAFTGNUNRGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms Involving 5 Fluoro 2 Methylthio Benzoic Acid
Mechanistic Pathways of Nucleophilic Substitution at the Aromatic Ring
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 5-Fluoro-2-(methylthio)benzoic acid, primarily due to the activating effect of the fluorine atom. The high electronegativity of fluorine makes the aromatic ring electron-deficient and susceptible to attack by nucleophiles. nih.gov
The generally accepted mechanism for SNAr reactions involves a two-step process:
Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the leaving group (in this case, the fluorine atom), forming a resonance-stabilized carbanion known as a Meisenheimer complex.
Leaving Group Departure: The leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring.
In the context of this compound, the fluorine atom at the 5-position is a potential site for nucleophilic attack. However, the position of substitution is also influenced by the other substituents on the ring. Research on similar compounds, such as unprotected ortho-fluoro benzoic acids, demonstrates that the displacement of an ortho-fluoro group can be readily accomplished with organolithium and Grignard reagents. researchgate.net This suggests that nucleophilic substitution at the 2-position, displacing the methylthio group, could also be a competing pathway, depending on the reaction conditions and the nature of the nucleophile.
Studies on polyfluoroarenes have shown that substitution often occurs at the para-position to a strong electron-withdrawing group. nih.gov For this compound, the carboxylic acid group is a meta-director for electrophilic substitution but can influence nucleophilic substitution differently. quora.com The interplay between the activating fluoro group and the deactivating, yet directing, carboxylic acid and methylthio groups will determine the ultimate regioselectivity of the substitution.
Role of the Carboxylic Acid Group in Reaction Dynamics
The carboxylic acid group (-COOH) plays a multifaceted role in the reaction dynamics of this compound. Its presence can significantly influence the rate and mechanism of reactions.
Directing Group: The carboxylic acid group is an electron-withdrawing group and can direct incoming nucleophiles. In SNAr reactions, it can stabilize the intermediate Meisenheimer complex through resonance and inductive effects.
Intramolecular Catalyst: The acidic proton of the carboxylic acid can participate in intramolecular catalysis, particularly in reactions involving the carbonyl group or adjacent substituents. For instance, it can protonate a leaving group, making it a better leaving group.
Protecting Group Chemistry: In many synthetic sequences, the carboxylic acid group may need to be protected to prevent it from interfering with desired transformations at other sites of the molecule. Common protecting groups for carboxylic acids include esters.
Participation in Cyclization Reactions: The carboxylic acid can act as an internal nucleophile, leading to cyclization reactions. For example, under certain conditions, it can attack an adjacent position on the aromatic ring or a side chain, forming heterocyclic structures. Studies on unsaturated carboxylic acids have shown that the carboxylic acid can participate in cyclization first, followed by fluorination in hypervalent iodine-promoted reactions. frontiersin.org
The reactivity of the carboxylic acid itself, such as conversion to esters, acid chlorides, or amides, is a fundamental aspect of its chemistry. libretexts.org These transformations proceed through nucleophilic acyl substitution, where the reactivity of the carboxyl group is often enhanced by using a strong acid catalyst or by converting the hydroxyl group into a better leaving group. libretexts.orgmsu.edu
Influence of the Fluoro and Methylthio Substituents on Reaction Selectivity and Rate
The fluoro and methylthio substituents have a profound impact on the reactivity of the aromatic ring.
Fluoro Substituent:
Activation towards Nucleophilic Substitution: As a highly electronegative atom, fluorine strongly activates the aromatic ring for SNAr reactions by withdrawing electron density. nih.gov
Leaving Group Ability: Fluorine is a reasonably good leaving group in SNAr reactions.
Methylthio Substituent:
Steric Hindrance: The methylthio group at the 2-position can provide steric hindrance, potentially influencing the approach of nucleophiles to the adjacent carboxylic acid group or the aromatic ring itself.
Investigating Radical-Mediated Transformations
While ionic pathways like SNAr are common, radical-mediated transformations of this compound are also mechanistically plausible, particularly under photochemical or specific catalytic conditions.
Potential radical reactions could involve:
Homolytic Cleavage: The C-S bond of the methylthio group or, less commonly, the C-F bond could undergo homolytic cleavage upon exposure to UV light or in the presence of a radical initiator to form aryl radicals.
Radical Nucleophilic Substitution (SRN1): This multi-step mechanism involves the formation of a radical anion, fragmentation to an aryl radical, and subsequent reaction with a nucleophile.
Decarboxylation: Radical decarboxylation of the carboxylic acid group can be initiated by specific reagents, leading to the formation of an aryl radical at the 1-position.
The specific pathways and products of radical reactions would be highly dependent on the reaction conditions, including the choice of solvent, initiator, and any catalysts present.
Stereochemical Considerations in Derivatives of this compound
While this compound itself is achiral, its derivatives can exhibit stereoisomerism.
Atropisomerism: If the substituents at the positions ortho to the bond connecting a phenyl group (introduced via substitution) and the benzoic acid ring are sufficiently bulky, rotation around this single bond can be restricted. This can lead to the existence of stable, separable atropisomers (enantiomers or diastereomers). The synthesis of optically active atropisomers is a significant area of research, often involving enantioselective ring-opening of precursor lactones. researchgate.net
Chiral Centers in Side Chains: Reactions that introduce a chiral center into a side chain attached to the aromatic ring will result in the formation of enantiomers or diastereomers. For example, if the carboxylic acid is converted to an amide with a chiral amine, the resulting product will be diastereomeric.
The stereochemical outcome of reactions producing derivatives of this compound is crucial in fields such as medicinal chemistry, where the biological activity of stereoisomers can differ significantly. wiley-vch.de
Computational Chemistry Studies on 5 Fluoro 2 Methylthio Benzoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods can elucidate molecular structure, stability, and reactivity without the need for empirical data.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 5-Fluoro-2-(methylthio)benzoic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), can be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, finds the arrangement of atoms that corresponds to a minimum on the potential energy surface.
The optimization would reveal key geometric parameters, such as bond lengths, bond angles, and dihedral angles, which are influenced by the electronic interplay of the fluoro, methylthio, and carboxylic acid groups. For instance, the presence of the ortho-methylthio group is expected to influence the orientation of the carboxylic acid group. A detailed investigation of related substituted benzoic acids has shown that interactions between ortho substituents and the carboxylic group significantly affect the molecule's structure and properties. researchgate.net
Energy profiles can also be calculated to explore the rotational barriers of the carboxylic acid and methylthio groups. This is achieved by systematically changing the relevant dihedral angles and calculating the energy at each step. The resulting energy profile reveals the most stable conformations and the energy required to transition between them.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311+G(d,p) level)
| Parameter | Value |
| C-F Bond Length | 1.35 Å |
| C-S Bond Length | 1.78 Å |
| S-CH₃ Bond Length | 1.82 Å |
| C=O Bond Length | 1.21 Å |
| C-O Bond Length | 1.35 Å |
| O-H Bond Length | 0.97 Å |
| C-C=O Angle | 120.5° |
| C-S-C Angle | 105.2° |
| O=C-O-H Dihedral Angle | ~0° or ~180° |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual values would be obtained from a specific DFT calculation.
Ab Initio Methods for Electronic Property Prediction
While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can provide a higher level of theory for predicting electronic properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, can offer benchmark-quality data.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Note: These values are hypothetical and serve as examples of the data that can be obtained from ab initio or DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular dynamics (MD) simulations can model the time-dependent behavior of a molecule, providing a detailed picture of its conformational flexibility.
For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box of water or an organic solvent) and calculating the forces on each atom over time using a force field. The simulation would track the trajectories of all atoms, revealing the accessible conformations and the timescales of transitions between them. This is particularly important for understanding the flexibility of the methylthio and carboxylic acid groups, which can have a significant impact on how the molecule interacts with its environment, for example, in a biological receptor site. The challenges in generating 3D conformers for related molecules, as noted in the PubChem database for a boronic acid derivative, highlight the importance of robust computational methods like MD for exploring the conformational space. nih.gov
Mechanistic Insights from Computational Modeling
Computational chemistry is an invaluable tool for elucidating reaction mechanisms, providing information that is often difficult or impossible to obtain through experimental means alone.
Transition State Analysis of Key Reactions
For any chemical reaction, the transition state represents the highest energy point along the reaction pathway. By locating and characterizing the transition state structure, chemists can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.
For the synthesis of this compound, transition state analysis could be used to investigate the key bond-forming steps. For example, in a nucleophilic aromatic substitution reaction to introduce the methylthio group, DFT calculations could model the approach of the nucleophile, the formation of the Meisenheimer intermediate, and the departure of the leaving group. A similar approach has been suggested for a related chloro-substituted compound, where transition state analysis could be used to compare activation energies with experimental yields.
Reaction Coordinate Mapping for Fluorination and Thioether Formation
Reaction coordinate mapping, also known as an Intrinsic Reaction Coordinate (IRC) calculation, provides a detailed view of the entire reaction pathway, connecting the reactants, transition state, and products. By mapping the energy and geometry along the reaction coordinate, researchers can gain a step-by-step understanding of the bond-making and bond-breaking processes.
For the synthesis of this compound, IRC calculations could be applied to both the fluorination and the thioether formation steps. This would reveal the precise sequence of electronic and geometric changes that occur during these transformations, offering a detailed mechanistic picture that can be used to optimize reaction conditions and predict the outcomes of related reactions.
Solvent Effects and Intermolecular Interactions in Theoretical Frameworks
The chemical and physical properties of a molecule like this compound are intrinsically linked to its interactions with the surrounding solvent and with other molecules. Computational chemistry offers several theoretical frameworks to model these phenomena, providing insights that are often difficult to obtain through experimental means alone.
A prevalent method for studying solvent effects is the Polarizable Continuum Model (PCM) and its various formulations, such as the dielectric PCM (D-PCM) and the conductor-like PCM (C-PCM). wikipedia.org These models treat the solvent not as individual molecules but as a continuous, polarizable medium characterized by its dielectric constant. wikipedia.orgnumberanalytics.com This approach allows for the efficient calculation of how a solvent influences molecular properties like structure, stability, and reactivity. numberanalytics.com
For this compound, the presence of polar functional groups—the carboxylic acid, the fluorine atom, and the methylthio group—would lead to significant interactions with polar solvents. In a polar solvent, the molecule would be stabilized through electrostatic interactions, which can be quantified using PCM. The calculated free energy of solvation, which is the sum of electrostatic, dispersion-repulsion, and cavitation energy terms, provides a measure of this stabilization. wikipedia.org Studies on other benzoic acid derivatives have shown that solvents can have a powerful effect on solubility, stability, and reaction rates. wikipedia.org For instance, in polar aprotic solvents, the equilibrium of tautomers can be significantly shifted compared to non-polar solvents. wikipedia.org
While continuum models are computationally efficient, they have limitations, particularly when specific, directional interactions like hydrogen bonding dominate the solute-solvent interactions. wikipedia.org In such cases, a hybrid approach that combines an implicit solvent model with a few explicit solvent molecules can provide a more accurate picture. rsc.org For this compound, explicit modeling of water or other protic solvent molecules around the carboxylic acid group would be crucial for accurately describing hydrogen bonding.
The interactions between molecules of this compound, or between the acid and other molecules, are key to understanding its behavior in condensed phases. Two powerful computational tools for analyzing these non-covalent interactions are the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM defines atoms and chemical bonds based on the topology of the electron density. amercrystalassn.orgwiley-vch.de By analyzing the electron density, one can identify bond paths and critical points that characterize the strength and nature of intermolecular interactions. amercrystalassn.org For this compound, QTAIM could be used to characterize the hydrogen bonds formed by the carboxylic acid group, as well as weaker interactions involving the fluorine and sulfur atoms. The presence of a bond path between two atoms is a universal indicator of a chemical interaction. wiley-vch.de
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method is particularly useful for quantifying the strength of intermolecular interactions, such as hydrogen bonds, through the analysis of donor-acceptor orbital interactions. uba.ar For a dimer of this compound, NBO analysis would likely reveal strong charge transfer from the lone pair of the carbonyl oxygen of one molecule to the antibonding σ* orbital of the O-H bond of the other, a hallmark of strong hydrogen bonding. researchgate.net Studies on other substituted benzoic acids have used NBO analysis to show that electron-releasing groups can lead to the formation of more stable hydrogen bonds. researchgate.net
The combination of these theoretical frameworks allows for a detailed understanding of how this compound is likely to behave in different environments. While direct computational data for this specific molecule is sparse, the principles established from studies on related compounds provide a solid foundation for predicting its properties and interactions.
Advanced Spectroscopic Characterization and Structural Analysis of 5 Fluoro 2 Methylthio Benzoic Acid and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a powerful non-destructive method for identifying functional groups and probing the molecular vibrations of a compound.
FTIR spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. For 5-Fluoro-2-(methylthio)benzoic acid, the FTIR spectrum is expected to exhibit several key absorption bands that confirm its structure.
The presence of the carboxylic acid group gives rise to a very broad O-H stretching band, typically observed in the region of 3300-2500 cm⁻¹. This broadening is a characteristic result of intermolecular hydrogen bonding between the carboxylic acid moieties. Another prominent feature is the sharp and intense C=O stretching vibration of the carbonyl group, which for aromatic carboxylic acids, generally appears between 1700 and 1680 cm⁻¹.
The aromatic nature of the molecule is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1625-1465 cm⁻¹ range. The substitution pattern on the benzene ring also influences the positions of these peaks. Furthermore, the C-F stretching vibration is anticipated to produce a strong absorption band in the 1250-1020 cm⁻¹ region. The C-S stretching vibration of the methylthio group is typically weaker and can be found in the 800-600 cm⁻¹ range.
Table 1: Expected FTIR Spectral Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Methyl) | 2980-2900 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700-1680 | Strong |
| C=C Stretch (Aromatic) | 1625-1465 | Medium to Strong |
| C-F Stretch | 1250-1020 | Strong |
| C-O Stretch (Carboxylic Acid) | 1320-1210 | Medium |
| C-S Stretch | 800-600 | Weak to Medium |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
In modern structural analysis, a powerful approach involves the correlation of experimentally obtained vibrational spectra with those predicted by theoretical calculations, such as Density Functional Theory (DFT). scilit.comijtsrd.com This synergy allows for a more precise assignment of vibrational modes and a deeper understanding of the molecular structure.
Theoretical calculations can predict the vibrational frequencies and intensities for a given molecular structure. By comparing the calculated spectrum with the experimental FTIR and Raman data, researchers can validate the proposed structure and refine the assignment of complex vibrational bands. For substituted benzoic acids, DFT calculations have been shown to provide excellent agreement with experimental results, aiding in the interpretation of subtle spectral features arising from substituent effects. ijtsrd.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.
The ¹H NMR spectrum of this compound would provide crucial information about the arrangement of protons on the aromatic ring and the methyl group. The chemical shift (δ) of each proton is influenced by the electron-donating or electron-withdrawing nature of the adjacent functional groups.
The proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to deshielding and hydrogen bonding. The protons on the aromatic ring will appear in the aromatic region (typically 7.0-8.5 ppm). The fluorine and methylthio substituents will influence the exact chemical shifts and splitting patterns of these aromatic protons. The fluorine atom, being strongly electronegative, will deshield the adjacent protons. The methylthio group is generally considered to be weakly electron-donating.
The protons of the methyl group (-SCH₃) will appear as a singlet in the upfield region, likely between 2.0 and 2.5 ppm. The integration of the proton signals will correspond to the number of protons in each environment (e.g., 1H for COOH, 3H for the aromatic protons, and 3H for the SCH₃ group).
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | 10.0-13.0 | Broad Singlet | - |
| Aromatic H | 7.0-8.5 | Multiplet | - |
| -SCH₃ | 2.0-2.5 | Singlet | - |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the downfield end of the spectrum, typically between 165 and 185 ppm. The aromatic carbons will resonate in the range of 110-160 ppm. The carbon atom directly attached to the fluorine (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The chemical shifts of the other aromatic carbons will be influenced by the positions of the fluoro, methylthio, and carboxyl groups. The carbon of the methyl group (-SCH₃) will appear at the most upfield position, generally between 15 and 25 ppm.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165-185 |
| Aromatic C-F | 155-165 (with large ¹JCF) |
| Aromatic C-S | 135-145 |
| Aromatic C-COOH | 125-135 |
| Other Aromatic C | 110-130 |
| -SCH₃ | 15-25 |
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. semanticscholar.org The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the adjacent substituents on the aromatic ring: the carboxylic acid group (-COOH) and the methylthio group (-SCH₃).
The -COOH group is electron-withdrawing, which would typically deshield the fluorine nucleus and shift its resonance downfield. Conversely, the -SCH₃ group can act as a weak electron-donating group through resonance, which would shield the fluorine nucleus and cause an upfield shift. The final observed chemical shift is a balance of these competing effects, as well as the influence of the solvent. For aromatic fluorine compounds, chemical shifts are typically observed in a range of +80 to +170 ppm relative to a CFCl₃ standard. doaj.org Based on data for similar fluorinated aromatic compounds, the ¹⁹F chemical shift for this compound can be predicted. rsc.orgnih.gov
In addition to the chemical shift, the ¹⁹F NMR spectrum will exhibit coupling to the adjacent aromatic protons. The fluorine at position 5 will be coupled to the proton at position 6 (ortho-coupling, ³JHF) and the proton at position 4 (meta-coupling, ⁴JHF). These coupling constants provide valuable information for confirming the substitution pattern of the aromatic ring.
Table 1: Predicted ¹⁹F NMR Data for this compound
| Parameter | Predicted Value | Description |
| Chemical Shift (δ) | -110 to -125 ppm | Relative to CFCl₃. The precise value is influenced by solvent and electronic effects of substituents. |
| Multiplicity | Doublet of doublets (dd) | Splitting due to coupling with H4 and H6. |
| Coupling Constant (³JF-H6) | 5–10 Hz | Typical range for ortho H-F coupling. |
| Coupling Constant (⁴JF-H4) | 2–5 Hz | Typical range for meta H-F coupling. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) NMR spectra, especially for substituted aromatic systems where spectral overlap can occur in 1D spectra. nih.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. researchgate.net For this compound, a COSY spectrum would show a cross-peak between the aromatic protons at positions 3, 4, and 6, confirming their adjacent relationship and establishing the spin system of the aromatic ring. No correlation would be expected between the aromatic protons and the methyl protons of the methylthio group, as they are separated by more than three bonds.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. nih.gov An HSQC spectrum would show cross-peaks connecting each aromatic proton (H3, H4, H6) to its corresponding carbon atom (C3, C4, C6). Similarly, a cross-peak would be observed between the methyl protons and the methyl carbon of the -SCH₃ group. This technique is crucial for assigning the carbon signals of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton.
Table 2: Expected 2D NMR Correlations for this compound
| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) |
| H3 | H4 | C3 | C1, C2, C4, C5 |
| H4 | H3, H6 (weak) | C4 | C2, C3, C5, C6 |
| H6 | H4 (weak) | C6 | C1, C2, C4, C5, -COOH |
| -SCH₃ | None | -SCH₃ | C2 |
| -COOH | None | None | C1, C2, C6 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molar mass: 200.21 g/mol ), the molecular ion peak ([M]⁺˙) would be expected at m/z 200 under electron ionization (EI) conditions.
The fragmentation of the molecular ion is predictable based on the functional groups present. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). Additionally, compounds containing a methylthio group (thioanisole derivatives) often undergo fragmentation through the loss of a methyl radical (-CH₃, M-15) or a thioformyl radical (-CHS, M-45), and sometimes a sulfhydryl radical (-SH).
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss | Description |
| 200 | [C₈H₇FO₂S]⁺˙ | - | Molecular Ion (M⁺˙) |
| 185 | [C₇H₄FO₂S]⁺ | -CH₃ | Loss of a methyl radical from the methylthio group. |
| 183 | [C₈H₆FS]⁺˙ | -OH | Loss of a hydroxyl radical from the carboxylic acid group. |
| 155 | [C₇H₄FOS]⁺ | -COOH | Loss of the carboxylic acid group. |
| 140 | [C₆HFOS]⁺˙ | -CH₃, -COOH | Subsequent loss of a methyl radical and the carboxylic acid group. |
| 122 | [C₆H₄FS]⁺ | -COOH, -CH₃ | Loss of the carboxylic acid group followed by loss of a methyl radical. |
X-ray Crystallography for Solid-State Structural Determination
A primary structural feature of benzoic acids in the solid state is the formation of centrosymmetric hydrogen-bonded dimers through the carboxylic acid moieties. It is highly probable that this compound would also exhibit this dimeric motif.
Table 4: Expected Crystallographic Parameters and Interactions for this compound
| Parameter | Expected Feature | Significance |
| Unit Cell | Likely monoclinic or orthorhombic space group. | Reflects the symmetry of the crystal packing. |
| Primary Interaction | Centrosymmetric O-H···O hydrogen-bonded dimers. | A characteristic and strong interaction for carboxylic acids, forming a robust supramolecular synthon. |
| Secondary Interactions | C-H···O, C-H···F, π-π stacking. | These weaker forces direct the three-dimensional arrangement of the primary dimers. |
| Conformation | The dihedral angle between the carboxylic acid group and the aromatic ring. | Indicates the degree of planarity and potential steric hindrance from the ortho-methylthio group. |
Chiroptical Spectroscopy (if chiral derivatives exist)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to analyze chiral molecules—molecules that are non-superimposable on their mirror images. This compound itself is an achiral molecule as it possesses a plane of symmetry and therefore does not exhibit chiroptical properties. Consequently, these techniques are not applicable to the parent compound.
However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center into a substituent or by creating a molecule with axial chirality, then chiroptical spectroscopy would become an essential tool for their analysis. For such hypothetical chiral derivatives, CD and ORD spectroscopy would be used to:
Confirm the presence of chirality and the success of an enantioselective synthesis.
Determine the enantiomeric excess (ee) of a chiral sample.
Assign the absolute configuration of the stereocenters by comparing experimental spectra with those predicted by quantum chemical calculations.
The development of enantioselective synthetic methods for chiral thioethers is an active area of research, suggesting that chiral derivatives related to this scaffold could be of interest. In such cases, chiroptical spectroscopy would be a cornerstone of their structural characterization.
Chemical Derivatization and Functionalization of 5 Fluoro 2 Methylthio Benzoic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moietyossila.com
The carboxylic acid group of 5-Fluoro-2-(methylthio)benzoic acid is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in altering the compound's polarity, solubility, and biological activity.
Esterification typically involves reacting the benzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The choice of alcohol determines the nature of the resulting ester, which can range from simple alkyl esters to more complex structures.
Amidation is achieved by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride or by using peptide coupling reagents, followed by reaction with a primary or secondary amine. This allows for the introduction of a wide variety of amide functionalities, which can be crucial for biological interactions. For instance, benzamide (B126) derivatives have been synthesized as inhibitors of HIV-1 integrase. ossila.com
| Reaction Type | Reagent Class | Specific Examples | Purpose/Application |
|---|---|---|---|
| Esterification | Alcohols | Methanol, Ethanol, Benzyl alcohol | Prodrug synthesis, modification of physicochemical properties |
| Amidation | Amines | Ammonia, Alkylamines, Anilines | Introduction of bioactive pharmacophores, peptide synthesis |
Modification of the Methylthio Group
The methylthio group (-SCH3) offers another avenue for structural diversification through oxidation, alkylation, and arylation reactions.
Oxidation to Sulfoxide (B87167) and Sulfone Derivatives (e.g., 2-Fluoro-5-(methylsulfonyl)benzoic acid)sigmaaldrich.comsigmaaldrich.com
The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The extent of oxidation can be controlled by the choice of reagent and reaction conditions.
The resulting sulfone, 2-Fluoro-5-(methylsulfonyl)benzoic acid, is a key intermediate in the synthesis of various biologically active molecules. sigmaaldrich.comsmolecule.comaccelachem.comcymitquimica.com The electron-withdrawing nature of the sulfonyl group significantly alters the electronic properties of the aromatic ring.
| Oxidizing Agent | Product | Reaction Conditions |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | 5-Fluoro-2-(methylsulfinyl)benzoic acid (Sulfoxide) | Controlled stoichiometry and temperature |
| m-Chloroperoxybenzoic acid (m-CPBA) | 2-Fluoro-5-(methylsulfonyl)benzoic acid (Sulfone) | Excess reagent, often in a chlorinated solvent |
Alkylation and Arylation at the Sulfur Center
The sulfur atom of the methylthio group can act as a nucleophile, allowing for alkylation and arylation reactions. However, these reactions are less common compared to oxidation. Alkylation can be achieved using alkyl halides, though this can sometimes lead to the formation of sulfonium (B1226848) salts. Arylation at the sulfur center is more challenging and may require specific catalysts, such as those used in nickel-induced Grignard reactions for the replacement of methylthio groups on aromatic heterocycles. acs.org
Derivatization for Analytical Enhancement (e.g., Charge-Switch Derivatization)nih.govresearchgate.net
For analytical purposes, particularly in mass spectrometry, derivatization is employed to enhance ionization efficiency and improve detection sensitivity. nih.govCharge-switch derivatization is a powerful technique where the charge of an analyte is reversed. researchgate.netlongdom.org
For a carboxylic acid like this compound, which is typically analyzed in negative ion mode, a charge-switch derivatization agent can be used to introduce a permanent positive charge. This allows for analysis in the more sensitive positive ion mode. Reagents such as N-(4-aminomethylphenyl)pyridinium (AMPP) can be coupled to the carboxylic acid to form a cationic amide derivative. researchgate.netspringernature.com This strategy can lead to a significant increase in sensitivity, sometimes by several orders of magnitude. researchgate.net
Introduction of Additional Functional Groups on the Aromatic Ring
The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (fluoro, methylthio, and carboxyl groups) play a crucial role in determining the position of the incoming electrophile.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental process for introducing a variety of functional groups onto an aromatic ring. masterorganicchemistry.com The outcome of EAS on this compound is governed by the combined directing effects of the existing substituents. The fluorine atom is an ortho, para-director, the methylthio group is also an ortho, para-director, and the carboxylic acid group is a meta-director. libretexts.org
The activating and deactivating nature of these groups must also be considered. mnstate.edu The interplay of these electronic effects, along with steric hindrance, will determine the regioselectivity of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. libretexts.orglibretexts.orgyoutube.com For instance, in nitration reactions, the incoming nitro group would be directed to specific positions based on the combined influence of the existing groups. libretexts.orgkhanacademy.orgyoutube.com
| Substituent | Directing Effect | Activating/Deactivating |
|---|---|---|
| -F (Fluoro) | Ortho, Para | Deactivating |
| -SCH₃ (Methylthio) | Ortho, Para | Activating |
| -COOH (Carboxyl) | Meta | Deactivating |
Directed Ortho-Metalation Strategies
The application of directed ortho-metalation (DoM) to this compound represents a powerful strategy for regioselective functionalization. In this approach, the carboxylic acid, after in situ deprotonation to the carboxylate, acts as a directed metalation group (DMG). The carboxylate, in conjunction with the ortho-methylthio group, is anticipated to direct lithiation to the C6 position. The fluorine atom at C5 provides additional activation of the aromatic ring towards deprotonation.
A plausible strategy involves the use of a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). These bases are known to effectively deprotonate aromatic protons ortho to a directing group. The resulting ortho-lithiated species can then be trapped by a variety of electrophiles to introduce new substituents at the C6 position.
Table 1: Hypothetical Directed Ortho-Metalation Reactions of this compound
| Entry | Electrophile | Product | Hypothetical Yield (%) |
| 1 | D₂O | 5-Fluoro-6-deuterio-2-(methylthio)benzoic acid | >95 |
| 2 | CH₃I | 5-Fluoro-6-methyl-2-(methylthio)benzoic acid | 85 |
| 3 | (CH₃)₂S₂ | 5-Fluoro-6-(methylthio)-2-(methylthio)benzoic acid | 80 |
| 4 | I₂ | 5-Fluoro-6-iodo-2-(methylthio)benzoic acid | 75 |
| 5 | (CH₃)₃SiCl | 5-Fluoro-6-(trimethylsilyl)-2-(methylthio)benzoic acid | 90 |
The choice of the lithiating agent and reaction conditions is crucial to achieve high regioselectivity and avoid side reactions. The interplay between the directing strengths of the carboxylate and the methylthio group, as well as the electronic influence of the fluorine atom, would be a key area of investigation in optimizing these transformations.
Synthesis of Heterocyclic Scaffolds Incorporating this compound
Oxadiazoles
1,3,4-Oxadiazoles can be synthesized from carboxylic acids via several established routes. A common method involves the conversion of the carboxylic acid to the corresponding acid hydrazide. This compound could first be esterified and then treated with hydrazine (B178648) hydrate (B1144303) to yield 5-fluoro-2-(methylthio)benzoyl hydrazide. This hydrazide can then undergo cyclization with various one-carbon synthons. For example, reaction with triethyl orthoformate would yield the unsubstituted oxadiazole, while treatment with carbon disulfide followed by alkylation would provide a thione-substituted oxadiazole.
Another approach involves the direct condensation of the carboxylic acid with an acid hydrazide in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphoric acid.
Table 2: Plausible Synthetic Routes to Oxadiazoles from this compound
| Step 1 | Step 2 | Heterocyclic Product |
| Esterification, then Hydrazine | Triethyl orthoformate | 2-(5-Fluoro-2-(methylthio)phenyl)-1,3,4-oxadiazole |
| Esterification, then Hydrazine | Carbon disulfide, then alkylation | 2-(5-Fluoro-2-(methylthio)phenyl)-5-alkylthio-1,3,4-oxadiazole |
| Direct condensation with acyl hydrazide | Dehydrating agent (e.g., POCl₃) | 2,5-Disubstituted 1,3,4-oxadiazole |
Quinazolinones
The synthesis of quinazolinones typically involves the reaction of an anthranilic acid derivative with a suitable one-carbon or multi-carbon component. While this compound is not an anthranilic acid, it could be envisioned as a precursor to a key intermediate. For instance, a hypothetical nitration at the C6 position via a directed metalation-nitration sequence, followed by reduction of the nitro group, would yield 6-amino-5-fluoro-2-(methylthio)benzoic acid, a substituted anthranilic acid. This intermediate could then be cyclized with various reagents to form quinazolinones.
For example, reaction with formamide (B127407) or triethyl orthoformate would lead to the formation of the corresponding quinazolin-4-one. Alternatively, reaction with an acid chloride would yield an N-acyl intermediate, which could then be cyclized under thermal or acidic conditions.
Imidazoles
The construction of an imidazole (B134444) ring from this compound would likely proceed through the formation of an α-haloketone intermediate. The benzoic acid could be converted to its corresponding acid chloride, which could then undergo reaction with diazomethane (B1218177) to form a diazoketone. Treatment of the diazoketone with HBr or HCl would afford the α-bromoketone or α-chloroketone, respectively. This α-haloketone could then be condensed with an amidine or formamidine (B1211174) to construct the imidazole ring.
Benzoxazoles
The synthesis of benzoxazoles requires an ortho-aminophenol precursor. Similar to the strategy for quinazolinones, a synthetic route could be devised to introduce a hydroxyl group at the C6 position of this compound, followed by nitration and reduction. A more direct, albeit hypothetical, approach could involve the oxidation of the methylthio group to a sulfoxide or sulfone, which could then potentially be displaced by a hydroxylamine (B1172632) derivative under specific conditions, followed by cyclization.
A study on the synthesis of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles started from 3-chloro-4-fluorophenol, which underwent nitration, piperazinylation, and then a reductive cyclization to form the benzoxazole (B165842) ring. rsc.org This multi-step approach highlights the synthetic strategies that could be adapted for the functionalization of a fluorinated aromatic ring to build a benzoxazole core.
Applications of 5 Fluoro 2 Methylthio Benzoic Acid As a Chemical Intermediate
Role in the Synthesis of Complex Organic Molecules
5-Fluoro-2-(methylthio)benzoic acid is recognized as a valuable chemical intermediate and building block in the field of organic synthesis. cymitquimica.comcymitquimica.com Its utility stems from its specific molecular structure, which incorporates a carboxylic acid group, a fluorine atom, and a methylthio group. These functional groups provide multiple reactive sites, allowing for its integration into more complex molecular architectures through various synthetic transformations.
The presence of the fluorine atom can significantly influence the properties of the resulting molecules. Fluorine's high electronegativity can alter the electronic environment of the aromatic ring, affecting the reactivity and biological activity of the final compounds. The carboxylic acid and methylthio groups offer versatile handles for a range of chemical reactions, including but not limited to amidation, esterification, and coupling reactions.
While detailed research specifically outlining the synthesis of a broad range of complex organic molecules from this compound is not extensively documented in publicly available literature, its classification as a building block by chemical suppliers indicates its intended use in the construction of more elaborate chemical structures for research and development purposes. cymitquimica.comcymitquimica.com
Utility in Pharmaceutical Development
The structural motifs present in this compound are of interest in medicinal chemistry and pharmaceutical development. Fluorinated compounds, in particular, have a significant presence in the landscape of modern pharmaceuticals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity to biological targets.
Building Block for Active Pharmaceutical Ingredients (APIs)
As a functionalized benzoic acid derivative, this compound serves as a foundational scaffold for the synthesis of potential active pharmaceutical ingredients (APIs). Its constituent parts can be strategically modified to design molecules with specific therapeutic activities. The carboxylic acid moiety, for instance, is a common feature in many drugs and can be crucial for interacting with biological receptors or for improving the pharmacokinetic properties of a compound. Chemical suppliers categorize this compound as a building block for APIs, underscoring its role as a starting material in the drug discovery and development process. cymitquimica.com
Precursor for Anti-inflammatory and Analgesic Agents
While direct evidence of this compound being a precursor for currently marketed anti-inflammatory or analgesic agents is limited in the available literature, the structural elements it contains are found in molecules with such activities. For example, various benzoic acid derivatives have been explored for their anti-inflammatory and analgesic properties. The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) often involves the synthesis and evaluation of new benzoic acid derivatives. The incorporation of fluorine and sulfur-containing moieties can be a strategy to modulate the efficacy and safety profile of these agents.
Intermediate in HIV-1 Integrase Inhibitor Synthesis
The synthesis of inhibitors targeting the human immunodeficiency virus type 1 (HIV-1) integrase enzyme is a critical area of antiviral drug research. Although specific examples detailing the use of this compound in the synthesis of HIV-1 integrase inhibitors are not readily found, related fluorinated benzoic acid derivatives have been utilized for this purpose. The general strategy involves using these building blocks to construct the complex molecular frameworks necessary for inhibiting the enzyme's function.
Precursor for Compounds with Anticancer Activity
The development of novel anticancer agents is a major focus of pharmaceutical research. Fluorinated compounds play a significant role in this area. While specific studies on anticancer compounds derived directly from this compound are not prominent in the literature, the core structure is relevant. The synthesis of various heterocyclic compounds with anticancer properties often utilizes fluorinated starting materials to enhance their biological activity.
Applications in Agrochemical Research (e.g., Herbicides, Pesticides)
Information regarding the specific application of this compound in the synthesis of herbicides or pesticides is not well-documented in the available scientific literature. However, the development of new agrochemicals often involves the exploration of novel chemical structures, and fluorinated organic compounds are known to exhibit a range of biological activities relevant to this field. The structural features of this compound could potentially be incorporated into new active ingredients for crop protection, though further research would be required to establish any such utility.
Contributions to Material Science (e.g., Specialty Polymers and Resins)
The unique combination of functional groups in this compound makes it a candidate for incorporation into high-performance polymers. Fluorinated polymers are known for their enhanced thermal stability, chemical resistance, and specific optical and electronic properties. mdpi.comrsc.org The thioether linkage can also impart desirable characteristics, such as improved refractive index and metal-binding capabilities. rsc.org
Although direct polymerization of this compound is not commonly described, it could serve as a monomer or a precursor to a monomer in several polymerization strategies:
Polyester and Polyamide Synthesis: The carboxylic acid group can readily undergo condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. The fluorine and methylthio groups would then be incorporated as pendant groups along the polymer backbone, modifying the final properties of the material.
Synthesis of Poly(aryl thioether)s: While the synthesis of fluorinated poly(aryl thioethers) has been explored, it typically involves the reaction of dithiols with activated fluoroarenes. nih.gov this compound could potentially be chemically modified to participate in such polymerizations, contributing to the development of advanced materials with high thermal stability and chemical resistance. researchgate.net
The properties of polymers derived from this or structurally similar benzoic acid derivatives could be tailored for various specialized applications. For instance, the incorporation of fluorine can enhance solubility and increase the glass transition temperature of polymers. rsc.org
Table 1: Potential Polymer Classes and Synthetic Routes Involving Benzoic Acid Derivatives
| Polymer Class | Potential Synthetic Route | Relevant Functional Group on Precursor |
| Polyesters | Condensation polymerization | Carboxylic acid |
| Polyamides | Condensation polymerization | Carboxylic acid |
| Poly(aryl thioether)s | Nucleophilic aromatic substitution | Fluoro group |
This table represents theoretical synthetic pathways for benzoic acid derivatives in general and is not specific to this compound due to a lack of direct literature evidence.
Role in Dyestuff Synthesis
In the synthesis of dyes, substituted aromatic compounds are fundamental building blocks. The electronic properties of substituents on the aromatic ring play a crucial role in determining the color and fastness properties of the resulting dye.
This compound possesses both an electron-withdrawing group (fluoro) and an electron-donating group (methylthio), which can influence the absorption spectrum of a chromophore. Although direct use of this specific compound in dye synthesis is not well-documented, its structural motifs are relevant to the design of various dye classes, particularly azo dyes.
Azo dyes, which contain the -N=N- functional group, are synthesized through a diazotization-coupling reaction. nih.gov An aromatic amine is first converted into a diazonium salt, which then reacts with a coupling component, often a phenol (B47542) or another aromatic amine. youtube.com
While this compound is not an amine, it could be chemically transformed into a precursor for either the diazonium salt or the coupling component. For example, the introduction of an amino group would make it a candidate for diazotization. The carboxylic acid and other substituents would then act as auxochromes, modifying the color and solubility of the final dye. The synthesis of disperse dyes, for instance, often involves the use of various substituted anilines. nih.govresearchgate.netdiscoveryjournals.org
Table 2: Key Moieties in Azo Dye Synthesis and the Potential Role of Modified this compound
| Key Moiety | Role in Azo Dye Synthesis | Potential Modification of this compound |
| Aromatic Amine | Precursor for Diazonium Salt | Introduction of an amino group |
| Phenol/Aniline | Coupling Component | Chemical transformation to a suitable coupling partner |
This table illustrates the general principles of azo dye synthesis and speculates on the potential, though not documented, role of a modified form of this compound.
Structure Activity Relationship Sar and Medicinal Chemistry Research for 5 Fluoro 2 Methylthio Benzoic Acid Derivatives
Design Principles for Biologically Active Molecules Incorporating the 5-Fluoro-2-(methylthio)benzoic Acid Scaffold
The this compound structure serves as a versatile scaffold in medicinal chemistry. Design principles for creating biologically active molecules from this base involve several key strategies. The benzoic acid moiety itself is a common structural motif in numerous biologically active compounds and provides a key interaction point, often with positively charged residues in a target's binding site. elsevierpure.com
Key design approaches include:
Scaffold Hopping and Bioisosteric Replacement: The core scaffold can be modified by replacing parts of the molecule with other chemical groups (bioisosteres) that retain similar biological activity. This can improve properties like potency, selectivity, or metabolic stability.
Functional Group Modification: The carboxylic acid, fluorine atom, and methylthio group can be systematically modified or replaced to probe their roles in binding and activity. For example, the carboxylic acid can be converted to an ester or an amide to alter its pharmacokinetic profile. tandfonline.com
Conformational Constraint: Introducing rigidity into the molecule, for instance by incorporating ring structures, can lock it into a biologically active conformation, potentially increasing affinity for the target.
These principles are applied to guide the synthesis of a library of derivatives, which are then tested to establish a clear structure-activity relationship. nih.gov
Impact of Fluorine Substitution on Biological Activity and Pharmacophore Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique properties. nih.gov The fluorine atom at the 5-position of the benzoic acid ring significantly influences the molecule's physicochemical and biological characteristics.
Key Effects of Fluorine Substitution:
Modulation of Acidity (pKa): Fluorine is a highly electronegative atom, and its presence can lower the pKa of the nearby carboxylic acid group, making it more acidic. nih.gov This change can affect the molecule's ionization state at physiological pH, influencing its solubility, cell permeability, and binding interactions. nih.gov
Increased Metabolic Stability: The carbon-fluorine bond is very strong. Strategically placing a fluorine atom can block sites of metabolic oxidation, thereby increasing the molecule's half-life in the body. nih.gov
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds (with backbone amides) and dipole-dipole interactions. It can also displace water molecules from binding pockets, which can be entropically favorable. researchgate.net
Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which can affect its ability to cross cell membranes and its distribution in the body. nih.gov
The presence of an electron-withdrawing group like fluorine has been shown in several studies to increase the cytotoxic activity of certain molecules. nih.gov This makes the 5-fluoro substituent a critical component in the development of pharmacophores based on this scaffold. chemijournal.com
Role of the Methylthio Group in Ligand-Target Interactions
The methylthio group (-SCH₃) at the 2-position of the benzoic acid scaffold is not merely a passive substituent; it plays an active role in mediating interactions between the ligand and its biological target. nih.gov Its contributions to binding affinity and specificity are multifaceted.
Contributions of the Methylthio Group:
Hydrogen Bond Acceptor: The sulfur atom, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor, forming crucial contacts with hydrogen bond donors on the target protein.
Potential for Oxidation: The sulfur atom can be oxidized in vivo to a sulfoxide (B87167) or sulfone. acs.org While sometimes a metabolic inactivation pathway, in other cases, these oxidized metabolites can exhibit different or even improved activity profiles.
The interplay between the methylthio group and other parts of the molecule is crucial for defining the ligand's orientation and affinity within the target's binding site. nih.gov
Structure-Based Drug Design Approaches Utilizing Benzoic Acid Scaffolds
Structure-based drug design (SBDD) is a powerful methodology that uses the three-dimensional structural information of a biological target to design new ligands. acs.orgnih.gov Benzoic acid derivatives are frequently used in SBDD campaigns because their simple, planar structure provides a solid anchor point for building more complex molecules. elsevierpure.com
The SBDD process typically involves:
Target Identification and Validation: A protein target, such as an enzyme or receptor, is identified.
Structure Determination: The 3D structure of the target is determined, often using X-ray crystallography or NMR spectroscopy, sometimes with a known ligand bound to the active site. nih.gov
In Silico Screening and Design: Computational tools are used to dock virtual libraries of compounds into the binding site to predict their affinity. New molecules incorporating the benzoic acid scaffold can be designed to exploit specific features of the binding pocket, such as hydrophobic patches or hydrogen-bonding hotspots. nih.gov
Synthesis and Biological Evaluation: The designed compounds are synthesized and tested for their biological activity.
Iterative Optimization: The structural information from co-crystal structures of the new ligands bound to the target is used to refine the design and further improve potency and selectivity. acs.org
This iterative cycle has been successfully applied to develop inhibitors for various enzymes using benzoic acid-based scaffolds. acs.orgnih.gov
In Vitro Biological Evaluation Methodologies
To determine the biological activity of newly synthesized derivatives of this compound, a variety of in vitro assays are employed. These laboratory-based tests provide crucial data on how the compounds interact with specific biological targets.
Enzyme inhibition assays are fundamental for identifying and characterizing molecules that can modulate the activity of a specific enzyme. The general principle involves measuring the rate of the enzymatic reaction in the presence and absence of the test compound.
A common method involves incubating the enzyme with its substrate and varying concentrations of the inhibitor. The product formation is monitored over time, often using a spectrophotometric or fluorometric method. From this data, the half-maximal inhibitory concentration (IC₅₀) value can be calculated, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov A lower IC₅₀ value indicates a more potent inhibitor.
Neuraminidase: Benzoic acid derivatives have been synthesized and tested for their ability to inhibit influenza neuraminidase, a key enzyme for viral replication. acs.orgnih.gov
PHGDH (Phosphoglycerate Dehydrogenase): This enzyme is a target in cancer therapy. Fragment-based drug discovery efforts have been used to validate PHGDH as a target, and benzoic acid derivatives have been explored in this context. ossila.com
Tyrosinase: This enzyme is involved in melanin production. Inhibition assays are used to screen for compounds that could be used as skin-lightening agents.
The table below shows example data from enzyme inhibition studies on various derivative compounds.
| Compound ID | Target Enzyme | IC₅₀ (µM) |
| Derivative A | Neuraminidase | 2.5 |
| Derivative B | PHGDH | 15.2 |
| Derivative C | 5-LOX | 8.47 |
| Derivative D | 5-LOX | 10.48 |
| Derivative E | α-Glucosidase | 35.83 |
| Derivative F | α-Glucosidase | 49.89 |
This table contains illustrative data based on findings for similar compound classes and is not specific to this compound derivatives. nih.govnih.govnih.gov
Receptor binding assays are used to measure the affinity of a ligand for its receptor. researchgate.net These assays are crucial for understanding how a compound interacts with its target at the molecular level and for quantifying the strength of this interaction.
A widely used technique is the competitive binding assay. In this setup, a constant concentration of a high-affinity radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radiolabeled ligand for binding to the receptor.
The amount of bound radioactivity is measured, and as the concentration of the test compound increases, the amount of bound radiolabeled ligand decreases. This data is used to calculate the IC₅₀ value, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation. The Ki value is a measure of the compound's binding affinity for the receptor. researchgate.net
These assays are critical in the development of inhibitors for protein-protein interactions, such as those targeting the Bcl-2 family of proteins, which are important targets in cancer research.
Cell-Based Assays for Antiproliferative Activity (e.g., against cancer cell lines)
The evaluation of this compound derivatives for potential anticancer applications involves a variety of cell-based assays designed to measure their ability to inhibit the growth and proliferation of cancer cells. These assays are fundamental in medicinal chemistry for identifying lead compounds and understanding their mechanism of action at a cellular level. The primary method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability by measuring the metabolic activity of living cells. acgpubs.orgresearchgate.netpreprints.orgmdpi.com
Research into related fluoro-substituted and thio-containing heterocyclic compounds has demonstrated significant antiproliferative activity across a panel of human cancer cell lines. For instance, various novel 1,3,5-triazine derivatives have been evaluated for their cytotoxic effects on human colon cancer cell lines such as DLD and Ht-29. researchgate.net Similarly, studies on fluoro-substituted benzimidazole derivatives have shown potent activity against cell lines including A549 (lung carcinoma), A498 (kidney carcinoma), HeLa (cervical cancer), HepG2 (liver cancer), and A375 (melanoma). acgpubs.orgresearchgate.net The antiproliferative potential of halogenated benzofuran derivatives has been tested against colon (SW480, SW620, HCT116), liver (HepG2), prostate (PC3), and lung (A549) cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range. mdpi.com
The general approach involves treating cancer cell lines with varying concentrations of the synthesized derivatives for a specified period, typically 48 to 72 hours. mdpi.com The concentration at which the compound inhibits 50% of cell growth (IC₅₀) is then calculated. These values are crucial for comparing the potency of different derivatives and for establishing a preliminary structure-activity relationship. For example, in a series of indole-aryl amides, derivatives showed selective toxicity towards the HT29 colon cancer cell line, with IC₅₀ values as low as 2.61 µM. mdpi.com Often, a non-cancerous cell line, such as human embryonic kidney cells (HEK293), is used as a control to assess the selectivity of the compounds for cancerous cells over normal cells. acgpubs.orgresearchgate.net
| Compound Class | Cancer Cell Line | Assay Method | Reported IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Fluoro-substituted Benzimidazole | HeLa (Cervical Cancer) | MTT | 0.188 | acgpubs.org |
| Fluoro-substituted Benzimidazole | A549 (Lung Cancer) | MTT | 0.377 | acgpubs.org |
| Halogenated Benzofuran Derivative | HepG2 (Liver Cancer) | MTT | 3.8 | mdpi.com |
| Halogenated Benzofuran Derivative | A549 (Lung Cancer) | MTT | 3.5 | mdpi.com |
| Indole-aryl Amide Derivative | HT29 (Colon Cancer) | MTT | 2.61 | mdpi.com |
| Benzenesulfonylguanidine Derivative | HCT-116 (Colon Cancer) | MTT | 8.0 | mdpi.com |
Assays for Antimicrobial and Antifungal Activity
Derivatives of this compound are also candidates for evaluation as antimicrobial and antifungal agents. The assays used to determine this activity are crucial for identifying compounds that can combat pathogenic microorganisms. Standard methods include broth microdilution and agar disk diffusion to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
While specific studies on this compound derivatives are not extensively detailed in available literature, research on analogous structures provides a framework for potential activity. For example, thiourea derivatives containing fluorine atoms have demonstrated good antibacterial and antifungal activity. mdpi.com The antimicrobial potential of such compounds is typically tested against a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal species like Candida albicans. mdpi.com
In a typical antifungal assay, as demonstrated with pyrimidine analogs, the MIC is determined using a macrobroth dilution method. nih.gov The activity is often compared to standard antifungal drugs like fluconazole and itraconazole. nih.gov For some compounds, the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death, is also determined to understand whether the agent is fungistatic or fungicidal. nih.gov Studies on aminothioxanthones have shown broad-spectrum antifungal effects against various Candida species, Aspergillus fumigatus, and Trichophyton rubrum. mdpi.com The data from these assays help in understanding the spectrum of activity and the potency of the new chemical entities.
| Compound Class | Microorganism | Assay Method | Reported MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Aminothioxanthone | Candida albicans | Broth Microdilution | 8-16 | mdpi.com |
| Aminothioxanthone | Aspergillus fumigatus | Broth Microdilution | 16 | mdpi.com |
| 5-Phenylthio-2,4-bisbenzyloxypyrimidine | Candida albicans | Macrobroth Dilution | Comparable to Fluconazole | nih.gov |
| 5-Phenylthio-2,4-bisbenzyloxypyrimidine | Aspergillus niger | Macrobroth Dilution | Comparable to Fluconazole | nih.gov |
| 5-Methylbenzo[c]phenanthridinium Derivative | Staphylococcus aureus (MDR) | Broth Microdilution | 0.25 | nih.gov |
| 5-Methylbenzo[c]phenanthridinium Derivative | Enterococcus faecalis (MDR) | Broth Microdilution | 0.5 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR and three-dimensional QSAR (3D-QSAR) models can be instrumental in predicting the bioactivity of novel analogs and guiding the synthesis of more potent molecules. These models use molecular descriptors—physicochemical, electronic, and steric properties—to predict activities such as antiproliferative or antimicrobial effects.
Atom-based 3D-QSAR models have also been developed for classes like 2-acylaminothiazole derivatives, yielding statistically significant models (R² > 0.90, Q² > 0.85) that provide insights into the structural requirements for enhanced activity. nih.gov These models can visualize favorable and unfavorable regions for different properties (e.g., hydrogen bond donor, electron-withdrawing, hydrophobic) on the molecular scaffold. nih.gov Such insights are invaluable for optimizing lead compounds derived from the this compound core, allowing for a more targeted and efficient drug discovery process.
Conformational Analysis and Pharmacophore Mapping in Drug Design
Conformational analysis and pharmacophore mapping are essential computational tools in modern drug design that help elucidate how a molecule like this compound and its derivatives might interact with a biological target. Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies, which is crucial since a molecule's biological activity is often dependent on its ability to adopt a specific low-energy shape to fit into a receptor's binding site.
Studies on related substituted benzaldehydes and methyl benzoates have utilized techniques like the Lanthanide Induced Shift (LIS) to investigate conformational isomerism. rsc.org Such analyses reveal the preferred orientation of functional groups, for instance, whether the C=O group is trans or cis to the fluorine atom, and how this preference is influenced by solvent polarity. rsc.org Understanding the conformational preferences of the carboxyl and methylthio groups in this compound is a critical first step in predicting its binding mode.
Pharmacophore mapping identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) necessary for biological activity. openmedicinalchemistryjournal.com This "pharmacophore" can be generated from a set of active ligands or from the ligand-receptor complex itself. A validated pharmacophoric model serves as a 3D query to screen large chemical databases for new, structurally diverse molecules with the potential for similar biological activity. science.gov For example, a pharmacophore mapping strategy was successfully employed to identify new leads for selective GSK-3 inhibition. science.gov By defining the key features of active this compound derivatives, a pharmacophore model could accelerate the discovery of novel antiproliferative or antimicrobial agents.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The pursuit of green and sustainable chemistry is reshaping the landscape of chemical synthesis. epitomejournals.compaperpublications.org Future research into the production of 5-Fluoro-2-(methylthio)benzoic acid will likely focus on developing novel synthetic pathways that are not only efficient but also environmentally benign. Traditional multi-step syntheses of functionalized benzoic acids often involve hazardous reagents and generate significant waste. google.com The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, will guide the development of new synthetic routes. epitomejournals.comorganic-chemistry.org
Key areas of exploration will include:
Catalytic C-H Functionalization: Directing group-assisted C-H activation and functionalization represent a highly atom-economical approach to introduce or modify functional groups on the benzene ring, potentially shortening synthetic sequences.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for straightforward scaling-up. Combining this with in-line monitoring can lead to highly optimized and efficient processes. mdpi.com
Biocatalysis: The use of enzymes as catalysts can offer high selectivity under mild reaction conditions, often in aqueous media, thereby reducing the environmental impact.
Sustainable Feedstocks: Investigating routes that start from biomass-derived materials could provide a renewable alternative to petroleum-based precursors for aromatic compounds. rsc.orgescholarship.org
The adoption of these greener methodologies aims to make the synthesis of this compound and its derivatives more economical and ecologically responsible. paperpublications.orgroyalsocietypublishing.org
Table 1: Comparison of Conventional vs. Green Synthetic Approaches
| Parameter | Conventional Synthesis | Green Synthetic Approach |
|---|---|---|
| Solvents | Often uses hazardous chlorinated solvents. royalsocietypublishing.org | Employs water, ionic liquids, or solvent-less conditions. organic-chemistry.orgroyalsocietypublishing.org |
| Catalysts | May use stoichiometric and hazardous reagents. | Utilizes recyclable, non-toxic catalysts (e.g., solid acids, enzymes). epitomejournals.com |
| Atom Economy | Can be low due to multi-step processes and by-products. | High, through methods like C-H activation that minimize waste. |
| Energy Input | Often requires high temperatures and pressures. | Can operate at milder conditions, sometimes using alternative energy sources like microwaves or ultrasound. royalsocietypublishing.org |
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
To optimize the novel synthetic pathways mentioned above, the integration of Process Analytical Technology (PAT) is essential. mt.comwikipedia.orgthermofisher.com PAT utilizes in-line and on-line analytical tools to monitor critical process parameters in real-time, leading to a deeper understanding and better control of chemical reactions. mt.comacs.org
For the synthesis of this compound, several advanced spectroscopic techniques could be implemented for real-time monitoring:
Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques provide valuable information about the functional groups present in the reaction mixture, allowing for the tracking of reactant consumption and product formation. nih.govmt.comyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers adapted for flow chemistry can offer detailed structural information and quantitative analysis of reaction components directly within the process stream. nih.govnews-medical.net
Mass Spectrometry (MS): Process mass spectrometry can be used for off-gas analysis or direct analysis of the reaction mixture to monitor volatile components and identify intermediates or by-products. thermofisher.commt.com
The data gathered from these techniques can be used to build kinetic models of the reaction, identify reaction endpoints accurately, and ensure consistent product quality, ultimately leading to more robust and efficient manufacturing processes. acs.orgcoleparmer.co.uk
Table 2: Spectroscopic PAT Tools for Reaction Monitoring
| Technique | Information Provided | Mode of Operation |
|---|---|---|
| FTIR Spectroscopy | Functional group analysis, concentration of reactants/products. youtube.com | In-line (probe-based) |
| Raman Spectroscopy | Molecular vibrations, polymorphic form analysis. nih.govyoutube.com | In-line (probe-based), non-invasive |
| Benchtop NMR | Detailed structural information, quantification of species. news-medical.net | On-line (flow cell) |
| Mass Spectrometry | Molecular weight, identification of components. mt.com | On-line (process interface) |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can be powerfully applied to the design of novel derivatives of this compound and to predict their potential activities.
Emerging trends in this area include:
De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules with desired properties. frontiersin.orgacs.orgmdpi.com These models can be trained on large datasets of known molecules to generate novel structures based on the this compound scaffold that are optimized for specific biological targets or material properties. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive models that correlate the structural features of molecules with their biological activities. nih.govnih.gov This allows for the rapid virtual screening of large libraries of potential derivatives to identify the most promising candidates for synthesis and testing.
ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, which is a critical step in drug development. mdpi.com This early-stage prediction helps to reduce the likelihood of late-stage failures.
By integrating AI and ML into the design cycle, researchers can more efficiently explore the vast chemical space and accelerate the discovery of new compounds with valuable applications. frontiersin.org
Expanding the Scope of Biological Applications of this compound Derivatives
The unique combination of a fluorine atom and a methylthio group on a benzoic acid scaffold suggests a wide range of potential biological activities. The incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical properties such as metabolic stability and binding affinity. nih.govjscimedcentral.comnih.gov Future research will likely focus on synthesizing libraries of derivatives and screening them against a variety of biological targets.
Potential therapeutic areas for exploration include:
Oncology: Many fluorinated compounds exhibit anticancer properties. Derivatives could be designed to target specific enzymes or receptors involved in cancer progression. Benzoic acid derivatives have shown potential as anticancer agents. preprints.org
Infectious Diseases: The scaffold could serve as a starting point for developing new antibacterial or antifungal agents. researchgate.net The search for novel antimicrobials is a global health priority.
Inflammatory Diseases: The anti-inflammatory potential of derivatives could be investigated, targeting pathways involved in chronic inflammation.
Metabolic Disorders: Given the prevalence of metabolic diseases, exploring the effects of these compounds on relevant metabolic enzymes or signaling pathways could be a fruitful area of research.
Systematic screening of derivatives against diverse biological targets will be key to uncovering new therapeutic applications for this class of compounds.
Investigation of Organometallic Chemistry Utilizing the Sulfur Moiety
The sulfur atom of the methylthio group in this compound presents an intriguing opportunity for exploration in organometallic chemistry. Thioether ligands are known to coordinate with a variety of transition metals, forming stable complexes with diverse applications. wikipedia.orgthieme-connect.com
Future research directions could involve:
Synthesis of Novel Metal Complexes: The compound could act as a bidentate or monodentate ligand, coordinating to metal centers through the sulfur atom and/or the carboxylate group. The synthesis and characterization of such complexes with metals like palladium, platinum, ruthenium, or copper could be pursued. acs.orgrsc.org
Catalysis: Thioether-containing ligands have been successfully employed in various catalytic reactions. thieme-connect.comresearchgate.net Metal complexes of this compound or its derivatives could be investigated as catalysts for reactions such as cross-coupling, hydrogenation, or polymerization. acs.org
Functional Materials: The coordination of the sulfur moiety to metal ions could be used to construct coordination polymers or metal-organic frameworks (MOFs). These materials could exhibit interesting electronic, magnetic, or porous properties.
The ability of the thioether group to act as a soft donor ligand makes it a valuable handle for creating new organometallic structures with potentially useful catalytic or material properties. wikipedia.org
Development of Advanced Materials with Tunable Properties Derived from this compound
The unique electronic properties conferred by the fluorine and sulfur atoms make this compound an attractive building block for the development of advanced materials. Fluorinated organic compounds are widely used in materials science due to their distinct properties, including thermal stability and unique intermolecular interactions.
Potential areas for material development include:
Liquid Crystals: Fluorinated benzoic acids are known to form liquid crystalline phases. chempedia.info By modifying the structure of this compound, it may be possible to design new liquid crystals with specific mesophase behaviors for applications in displays and sensors.
Functional Polymers: The compound can be used as a monomer for the synthesis of new polymers. The resulting fluorinated polymers may exhibit desirable properties such as low surface energy, chemical resistance, and specific optical or electronic characteristics, making them suitable for advanced coatings, membranes, or electronic devices. nih.gov
Supramolecular Assemblies: The benzoic acid moiety can participate in hydrogen bonding to form well-defined supramolecular structures. The interplay of these interactions with the properties of the fluoro and methylthio groups could lead to the creation of novel self-assembled materials with tunable functions.
The strategic incorporation of this compound into larger molecular architectures could pave the way for a new generation of smart materials with tailored properties.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-Fluoro-2-(methylthio)benzoic acid, and how do they influence experimental design?
- Answer : The compound’s molecular weight (~186.2 g/mol) and solubility profile are critical for experimental setup. For example, its limited aqueous solubility (common in halogenated benzoic acids) necessitates polar aprotic solvents like DMSO or methanol for dissolution . Stability under varying pH and temperature conditions should be tested via HPLC or LC-MS to avoid degradation during assays .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., fluorine and methylthio groups). Chemical shifts for aromatic protons near 7.0–8.0 ppm and sulfur-related deshielding effects are typical .
- LC-MS/MS : Quantifies purity and detects trace impurities. Use reverse-phase C18 columns with mobile phases like acetonitrile/0.1% formic acid for optimal separation .
- FT-IR : Peaks at ~1680 cm (C=O stretch) and 650–750 cm (C-F stretch) confirm functional groups .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : Store at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as hydrolysis of the methylthio group may occur. Use inert atmospheres (argon/nitrogen) for long-term storage .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Answer :
- Step 1 : Start with 2-fluoro-5-nitrobenzoic acid. Reduce the nitro group to amine (Pd/C, H), then introduce methylthio via nucleophilic substitution (NaSCH in DMF, 80°C) .
- Step 2 : Purify via recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane, 3:7). Monitor by TLC (R ~0.4 in same solvent system).
- Challenge : Competing side reactions (e.g., oxidation of –SCH to –SOCH) require strict oxygen exclusion .
Q. What strategies resolve contradictions in reported solubility and reactivity data for fluorinated benzoic acid derivatives?
- Answer :
- Systematic Solubility Testing : Use a standardized protocol (e.g., shake-flask method) across solvents (water, DMSO, THF) at 25°C. Compare with structurally similar compounds (e.g., 5-Bromo-2-fluorobenzoic acid, solubility ~2.1 mg/mL in DMSO) to identify outliers .
- Reactivity Studies : Investigate pH-dependent stability (e.g., acidic conditions may protonate the carboxylic acid, altering reactivity). Use kinetic assays (UV-Vis monitoring at 254 nm) to track degradation .
Q. How can computational modeling aid in predicting the biological activity of this compound?
- Answer :
- Docking Studies : Model interactions with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. The methylthio group’s hydrophobicity may enhance binding affinity in hydrophobic pockets.
- QSAR Analysis : Correlate substituent effects (e.g., fluorine’s electronegativity, –SCH’s steric bulk) with activity data from analogs (e.g., 5-Chloro-2-methylbenzoic acid derivatives) .
Q. What advanced analytical techniques validate the compound’s stability under biological assay conditions?
- Answer :
- Stability-Indicating HPLC : Use gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA over 20 min) to separate degradation products. Compare retention times with spiked standards .
- Mass Spectrometry Imaging (MSI) : Track spatial distribution in tissue samples to assess metabolic stability. Detect fluorine-specific isotopic patterns for quantification .
Methodological Notes
- Synthesis Optimization : Pilot reactions at 0.1 mmol scale minimize reagent waste. Scale-up requires strict temperature control to prevent exothermic side reactions .
- Data Reproducibility : Report solvent lot numbers and humidity levels, as trace water can alter reaction kinetics in halogenated systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
